4-Methyl-2-oxopentanoate

Branched-chain amino acid metabolism Enzyme kinetics Mitochondrial dehydrogenase

4-Methyl-2-oxopentanoate (α-ketoisocaproate, KIC) is the definitive branched-chain keto acid for leucine-specific metabolic research. Unlike generic BCKA mixtures, KIC exhibits biphasic mitochondrial oxidation (Km1=9.1 µM; Km2=0.78 mM) essential for accurate flux modeling. In head-to-head β-cell assays, KIC uniquely outperforms α-ketoisovalerate (KIV) and α-keto-β-methylvalerate (KMV) in amplifying insulin secretion and inhibiting KATP channels. For MSUD biomarker validation, KIC is the mandatory LC-MS/MS calibrant (CSF levels reach 1 mmol/L). At 200 µM, it reliably suppresses insulin-stimulated glucose uptake by 45% in L6 myotubes—a quantifiable positive control for insulin-resistance pathway engagement. Available as free acid (CAS 816-66-0) or sodium salt (CAS 4502-00-5) for enhanced aqueous solubility. Select KIC when your experimental design demands compound-specific, not class-generic, metabolic outcomes.

Molecular Formula C6H9O3-
Molecular Weight 129.13 g/mol
Cat. No. B1228126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-oxopentanoate
Synonyms2-keto-4-methylvalerate
2-ketoisocaproate
2-oxo-4-methylpentanoic acid
2-oxo-4-methylvaleric acid
2-oxoisocaproic acid
4-methyl-2-oxopentanoate
4-methyl-2-oxopentanoic acid
4-methyl-2-oxovalerate
alpha-keto-isocaproic acid
alpha-ketoisocaproate
alpha-ketoisocaproic acid
alpha-ketoisocaproic acid, calcium salt
alpha-ketoisocaproic acid, sodium salt
alpha-oxoisocaproate
ketoleucine
Molecular FormulaC6H9O3-
Molecular Weight129.13 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)[O-]
InChIInChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1
InChIKeyBKAJNAXTPSGJCU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-oxopentanoate (α-Ketoisocaproate, KIC): A Branched-Chain α-Keto Acid with Distinct Substrate-Specific Kinetic and Metabolic Properties for Research and Diagnostic Applications


4-Methyl-2-oxopentanoate (α-ketoisocaproate, KIC) is the branched-chain α-keto acid (BCKA) derived from the transamination of the essential amino acid L-leucine [1]. As a key intermediate in leucine catabolism, it undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA, a reaction central to energy homeostasis and nitrogen metabolism [2]. Beyond its established role in maple syrup urine disease (MSUD), where deficient BCKDH activity leads to its pathological accumulation, KIC has been identified as a bioactive signaling molecule that directly modulates pancreatic β-cell KATP channels, stimulates insulin secretion, and engages the mTORC1 nutrient-sensing pathway [3]. This compound is commercially available in both free acid and sodium salt forms (CAS 816-66-0 and 4502-00-5, respectively), with the latter being the predominant research-grade material due to its enhanced solubility and stability in aqueous biological buffers .

Why 4-Methyl-2-oxopentanoate (α-Ketoisocaproate) Cannot Be Substituted with Other Branched-Chain α-Keto Acids


While all three branched-chain α-keto acids (KIC, α-ketoisovalerate [KIV], and α-keto-β-methylvalerate [KMV]) are often grouped as a single class of metabolites or “BCKA supplements,” they exhibit critical, quantifiable differences in enzyme kinetics, mitochondrial transport, and cell signaling that preclude simple functional substitution [1]. For instance, KIC demonstrates a biphasic mitochondrial oxidation profile with two distinct Km values (9.1 µM and 0.78 mM), whereas KIV oxidation is not subject to the same regulatory nuance and is only mildly affected by physiological effectors like ADP [2][3]. Furthermore, KIC is uniquely potent among the BCKAs in amplifying insulin secretion and inhibiting ATP-sensitive potassium channels in pancreatic β-cells, a property not shared equally by KIV or KMV [4]. Even when compared to its immediate precursor leucine, KIC exerts distinct, and at times opposing, effects on insulin-stimulated glucose transport and mTORC1 signaling, underscoring that metabolic fate and bioactivity are strictly determined by the specific molecular structure rather than broad class membership [5]. The following quantitative evidence demonstrates precisely where 4-methyl-2-oxopentanoate diverges from its closest analogs, directly informing scientific selection criteria.

Quantitative Differentiation Evidence for 4-Methyl-2-oxopentanoate vs. Closest Analogs


BCKDH Substrate Kinetics: KIC Exhibits Intermediate Catalytic Efficiency Between KIV and KMV

In a head-to-head kinetic comparison using purified human liver branched-chain α-keto acid dehydrogenase (BCKDH) complex, the apparent Michaelis constant (Km) for 4-methyl-2-oxopentanoate (KIC) was found to be in the range of 14–17 µM, identical to that of α-ketoisovalerate (KIV) and α-keto-β-methylvalerate (KMV). However, the maximal velocity (Vmax) revealed a clear and quantifiable hierarchy: KIV (0.86 µmol NADH/min/mg protein) > KIC (0.61 µmol NADH/min/mg protein) > KMV (0.51 µmol NADH/min/mg protein) [1]. This differential catalytic efficiency under saturating substrate concentrations indicates that KIC is processed by the BCKDH complex at a rate 29% lower than KIV but 20% higher than KMV, establishing a defined intermediate position in the metabolic flux hierarchy of branched-chain α-keto acids.

Branched-chain amino acid metabolism Enzyme kinetics Mitochondrial dehydrogenase

Mitochondrial Oxidation Regulation: KIC Oxidation Is Potently Inhibited by ADP, Whereas KIV Oxidation Is Refractory

In intact coupled liver mitochondria, oxidation of 4-methyl-2-oxopentanoate (KIC) is subject to profound adenine nucleotide control that is not observed with the structurally similar analog α-ketoisovalerate (KIV). Specifically, the addition of 1 mM ADP or AMP resulted in a 60–70% inhibition of KIC oxidation, whereas under identical conditions, oxidation of KIV as the sole substrate was either unaffected or only mildly inhibited (by 15%) [1]. This differential sensitivity is maintained in more complex substrate environments: in the presence of equimolar KIC, ADP markedly inhibited KIV oxidation as well, highlighting a dominant regulatory role for KIC. Furthermore, the uncoupler FCCP inhibited KIC decarboxylation but had no effect on KIV decarboxylation by intact liver mitochondria, confirming that the mitochondrial handling of these two BCKAs is fundamentally distinct.

Mitochondrial bioenergetics Metabolic regulation Adenine nucleotides

Insulin Secretion Amplification: KIC Is the Most Potent BCKA in Amplifying Insulin Release from Pancreatic β-Cells

Among a panel of α-keto acid anions tested at a concentration of 10 mM in isolated mouse pancreatic islets, 4-methyl-2-oxopentanoate (α-ketoisocaproate, KIC) was the most effective at amplifying insulin secretion when all KATP channels were pharmacologically closed by the sulfonylurea glipizide. The rank order of amplification efficacy was: β-phenylpyruvate < α-ketoisovalerate (KIV) < α-ketovalerate ≈ α-ketocaproate < α-ketoisocaproate (KIC) [1]. In parallel membrane binding assays using HIT-T15 β-cell membranes, the affinity of these anions for the sulfonylurea receptor site of the KATP channel increased in the order KIV < α-ketovalerate < KIC < α-ketocaproate < β-phenylpyruvate. Notably, when KATP channels were active, only KIC, α-ketocaproate, and β-phenylpyruvate triggered a robust first peak of insulin secretion, whereas α-ketoisovalerate produced an insignificant response [1]. This demonstrates that KIC uniquely couples both direct KATP channel inhibition and metabolic amplification to drive insulin release.

Insulin secretion Pancreatic β-cell KATP channel Metabolic signaling

Insulin-Stimulated Glucose Uptake: KIC Suppresses Glucose Transport by 45% at 200 µM, Distinct from Leucine

In L6 rat myotubes, 4-methyl-2-oxopentanoate (α-ketoisocaproic acid, KIC) at a concentration of 200 µM inhibited insulin-stimulated glucose uptake by 45% (p<0.05), an effect that was concurrent with increased activation of the mTORC1 pathway [1]. This stands in contrast to its metabolic precursor leucine, which at 150 µM caused a more pronounced 75% reduction in insulin-mediated glucose transport (p<0.01) [1]. Importantly, siRNA-mediated knockdown of mitochondrial branched-chain aminotransferase 2 (BCAT2), the enzyme that reversibly converts leucine to KIC, ameliorated the inhibitory effect of KIC on glucose transport, suggesting that KIC's actions are partially mediated through its reconversion to leucine or through leucine-dependent signaling nodes [1]. The quantitative difference in suppression magnitude (45% vs. 75%) demonstrates that KIC and leucine are not functionally equivalent in modulating skeletal muscle insulin sensitivity.

Insulin resistance Glucose transport Skeletal muscle mTORC1 signaling

Mitochondrial Oxidation Kinetics: KIC Displays Biphasic Kinetics with Two Distinct Km Values

Oxidative decarboxylation of 4-methyl-2-oxopentanoate by intact rat skeletal muscle mitochondria exhibits biphasic kinetics, a property not commonly described for other branched-chain α-keto acids. Two apparent Michaelis constants (Km) were established: a high-affinity component with Km = 9.1 µM and a low-affinity component with Km = 0.78 mM [1]. In broken mitochondria, the oxidation rate was lower and only the high Km value (0.78 mM) was observed, indicating that the biphasic behavior arises from the interplay between substrate transport across the mitochondrial inner membrane and the catalytic activity of the matrix-facing BCKDH complex [1]. This kinetic duality suggests the existence of a high-affinity, low-capacity transport system or a regulatory site that is disrupted upon mitochondrial disruption. For comparison, the purified BCKDH complex exhibits a single Km of 14–17 µM for KIC [2], underscoring that the intact organelle environment imparts unique kinetic features to this specific substrate.

Mitochondrial metabolism Substrate transport Kinetic modeling

Research and Industrial Application Scenarios for 4-Methyl-2-oxopentanoate Based on Differentiated Evidence


Metabolic Flux Analysis of Branched-Chain Amino Acid Catabolism

Researchers performing stable isotope tracer studies or kinetic modeling of BCAA catabolism should employ 4-methyl-2-oxopentanoate (KIC) as the substrate of choice when investigating leucine-specific metabolic fates. The distinct Vmax of KIC with human BCKDH (0.61 µmol NADH/min/mg protein) relative to KIV (0.86) and KMV (0.51) allows for accurate, compound-specific flux calculations [1]. Furthermore, the biphasic mitochondrial oxidation kinetics of KIC (Km1 = 9.1 µM; Km2 = 0.78 mM) must be explicitly incorporated into any model aiming to simulate oxidation rates across the physiological-to-pathological concentration range [2]. Generic BCKA substrates cannot replicate this behavior.

Pancreatic β-Cell Function and Insulin Secretion Studies

For investigations into nutrient-stimulated insulin secretion, KIC is the optimal branched-chain α-keto acid to elicit robust and physiologically relevant responses. As demonstrated by head-to-head comparison, KIC achieves the highest rank in amplifying insulin secretion from isolated mouse islets, outperforming α-ketoisovalerate, α-ketovalerate, and α-ketocaproate [3]. Its unique ability to both directly inhibit KATP channels and undergo metabolism that amplifies exocytosis makes it an indispensable tool for dissecting the dual signaling pathways that couple leucine catabolism to β-cell depolarization and insulin granule release [3].

Skeletal Muscle Insulin Resistance and mTORC1 Signaling Studies

Investigators examining the mechanistic link between elevated BCAA metabolites and peripheral insulin resistance should select KIC as a defined molecular probe. KIC at 200 µM reliably suppresses insulin-stimulated glucose uptake by 45% in L6 myotubes, a reproducible and quantifiable effect that can serve as a positive control for pathway engagement [4]. Importantly, this effect is distinct in magnitude from that of leucine (75% suppression at 150 µM), enabling researchers to differentiate the contributions of the amino acid versus its immediate transamination product to the development of nutrient-induced insulin resistance [4].

Maple Syrup Urine Disease (MSUD) Diagnostic Reference and Pathophysiology Research

In the context of MSUD, 4-methyl-2-oxopentanoate is a critical diagnostic marker and research analyte. Pathological accumulation is well-documented, with cerebrospinal fluid levels reaching as high as 1 mmol/L in acutely ill patients [5]. For laboratories developing LC-MS/MS or enzymatic assays for BCKA quantification, KIC must be included as a primary calibrator due to its specific retention time and derivatization behavior [6]. Researchers modeling the neurotoxicity of MSUD should note that KIC, rather than leucine alone, may be the principal mediator of altered neuronal energy metabolism at the concentrations observed in the central nervous system of patients [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.